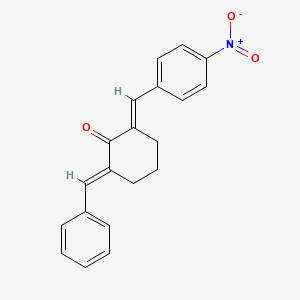
(2E,6E)-2-benzylidene-6-(4-nitrobenzylidene)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,6E)-2-[(4-nitrophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexanone core with two distinct substituents: a 4-nitrophenyl group and a phenylmethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2-[(4-nitrophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one typically involves a multi-step process. One common method includes the aldol condensation reaction between 4-nitrobenzaldehyde and benzaldehyde with cyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E,6E)-2-[(4-nitrophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include amine derivatives from reduction, nitro derivatives from nitration, and halogenated compounds from halogenation .
Aplicaciones Científicas De Investigación
(2E,6E)-2-[(4-nitrophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2E,6E)-2-[(4-nitrophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s aromatic rings can also participate in π-π interactions with other molecules, influencing its activity .
Comparación Con Compuestos Similares
Similar Compounds
- (2E,6E)-2-[(4-methoxyphenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one
- (2E,6E)-2-[(4-chlorophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one
Uniqueness
What sets (2E,6E)-2-[(4-nitrophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one apart is its nitro group, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions and reactivity patterns .
Propiedades
Fórmula molecular |
C20H17NO3 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(2E,6E)-2-benzylidene-6-[(4-nitrophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H17NO3/c22-20-17(13-15-5-2-1-3-6-15)7-4-8-18(20)14-16-9-11-19(12-10-16)21(23)24/h1-3,5-6,9-14H,4,7-8H2/b17-13+,18-14+ |
Clave InChI |
DIJBXRYOCMRKHS-HBKJEHTGSA-N |
SMILES isomérico |
C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C1 |
SMILES canónico |
C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


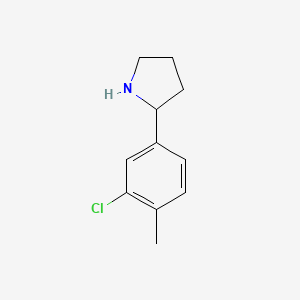
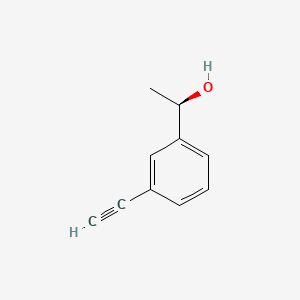

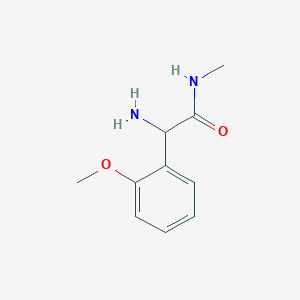
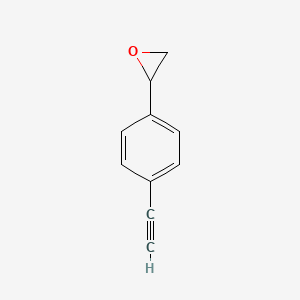

![4-({[3-(Dimethylamino)-2,2-dimethylpropyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B13584426.png)

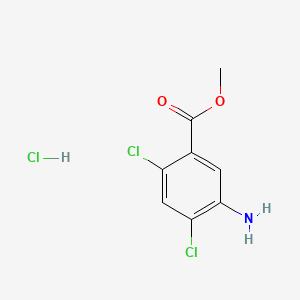
![Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13584443.png)
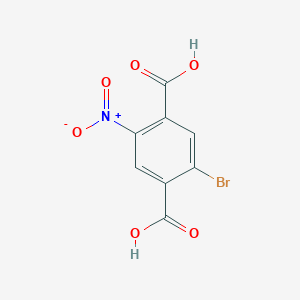


![N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584472.png)
